An In-depth Technical Guide to 4-methylquinolin-8-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-methylquinolin-8-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Within this class, 4-methylquinolin-8-amine emerges as a compound of significant interest, serving as a versatile precursor for the development of novel therapeutic agents. Its structure, combining the aromatic quinoline core with a reactive primary amine, provides a unique platform for chemical modification and exploration of structure-activity relationships (SAR). This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecular structure, physicochemical properties, synthesis strategies, biological activities, and safety considerations of 4-methylquinolin-8-amine. We will delve into the causality behind experimental choices and provide validated protocols to empower further research and application.
Molecular Structure and Physicochemical Profile
The foundational step in understanding the potential of any chemical entity is a thorough analysis of its structure and inherent properties. 4-methylquinolin-8-amine, also known by synonyms such as 8-Amino-4-methylquinoline and 8-Aminolepidine, is a heterocyclic aromatic amine.[1]
Chemical Structure
The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methyl group is substituted at the C4 position, and a primary amino group is attached at the C8 position.[1] This specific arrangement of functional groups is critical to its chemical reactivity and biological activity. The methyl group can influence the electronic properties and steric hindrance of the quinoline ring, while the 8-amino group serves as a key handle for derivatization, often through the formation of amides, sulfonamides, or Schiff bases.
Caption: 2D structure of 4-methylquinolin-8-amine.
Physicochemical Properties
A summary of key computed and experimental properties is crucial for planning experiments, including solubility tests, formulation development, and analytical method design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | 4-methylquinolin-8-amine | PubChem[1] |
| CAS Number | 62748-01-0 | PubChem[1] |
| Canonical SMILES | CC1=C2C=CC=C(C2=NC=C1)N | PubChem[1] |
| InChIKey | JRIMCEIADALFEE-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Yellow liquid or oil | NTP[2] |
| Boiling Point | 248 °C at 751 mmHg | NTP[2] |
| Density | 1.0719 g/cm³ at 20 °C | NTP[2] |
Synthesis and Characterization
The synthesis of the 4-methylquinolin-8-amine scaffold is a key step in its utilization. While numerous methods exist for constructing the quinoline core, the Doebner-von Miller reaction provides a classic and effective approach.[3]
Synthetic Workflow: A Conceptual Protocol
This protocol outlines a generalized Doebner-von Miller approach for synthesizing a substituted quinoline, which can be adapted for 4-methylquinolin-8-amine. The reaction involves the condensation of an aniline (o-nitroaniline as a precursor to the 8-amino group) with an α,β-unsaturated carbonyl compound (methyl vinyl ketone).
Caption: Conceptual workflow for the synthesis of 4-methylquinolin-8-amine.
Experimental Protocol:
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Reaction Setup: To a stirred solution of o-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., acetic acid or ethanol with concentrated HCl), add a Lewis acid catalyst such as anhydrous zinc chloride or ferric chloride (FeCl₃).[4]
-
Reagent Addition: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture. The exothermicity of the reaction should be managed by controlling the addition rate and, if necessary, using an ice bath.
-
Reaction Progression: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Nitro Group Reduction: After the formation of 4-methyl-8-nitroquinoline, the reaction mixture is cooled. The nitro group is then reduced to the primary amine. A common method is the addition of stannous chloride (SnCl₂) in concentrated HCl, followed by heating.
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Work-up and Isolation: Upon completion of the reduction, the mixture is cooled and made basic with a concentrated NaOH solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-methylquinolin-8-amine.
Causality in Protocol Design:
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Acid Catalyst: The acid protonates the carbonyl of the methyl vinyl ketone, activating it for nucleophilic attack by the aniline.
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Oxidizing Agent: An oxidizing agent is often required in Doebner-von Miller reactions to facilitate the final aromatization step to form the quinoline ring.
-
Staged Reaction: The synthesis is performed in stages (cyclization followed by reduction) to prevent side reactions and ensure high yields of the desired product.
Analytical Characterization
The identity and purity of the synthesized 4-methylquinolin-8-amine must be confirmed using standard analytical techniques.
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Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 158.20.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure by showing the specific chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching of the aromatic quinoline system.
Biological Activity and Therapeutic Potential
The 8-aminoquinoline scaffold is renowned for its antimalarial properties, with primaquine being a landmark drug.[5] Research has shown that derivatives of this class, including those with a 4-methyl substitution, possess a broad spectrum of anti-infective activities.
A significant study highlighted the synthesis and evaluation of 8-quinolinamines, including 4-methyl substituted analogues, as potent, broad-spectrum anti-infective agents. These compounds have demonstrated promising activity against parasites, fungi, and bacteria.
Spectrum of Activity
| Pathogen Class | Organism(s) | Reported Activity (IC₅₀) | Source |
| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | 20–4760 ng/mL | ACS Omega[6] |
| Antileishmanial | Leishmania species | 0.84–5.0 µg/mL | ACS Omega[6] |
| Antifungal | Candida species, Cryptococcus neoformans | 0.67–19.38 µg/mL | ACS Omega[6] |
| Antibacterial | Staphylococcus aureus (incl. MRSA) | 1.33–18.9 µg/mL | ACS Omega[6] |
Expert Insight: The broad-spectrum activity of 8-quinolinamines is a compelling feature for drug development, especially in the context of rising antimicrobial resistance. The 4-methylquinolin-8-amine core serves as an excellent starting point for generating compound libraries to screen against a wide array of pathogens. The methyl group at the C4 position can enhance activity and modulate pharmacokinetic properties compared to the unsubstituted parent compound.
Safety, Handling, and Toxicology
As with any active chemical compound, proper handling and awareness of potential hazards are paramount. The Globally Harmonized System (GHS) provides a standardized framework for classifying the hazards of 4-methylquinolin-8-amine.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled |
| (Source: PubChem, based on ECHA C&L Inventory)[1] |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol ensures that risks are minimized through engineering controls, administrative procedures, and appropriate PPE.
Protocol for Safe Handling:
-
Engineering Controls: All handling of 4-methylquinolin-8-amine should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[7]
-
Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed and upright to prevent leakage.[7]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Conclusion and Future Outlook
4-methylquinolin-8-amine stands out as a molecule of considerable potential for researchers in drug discovery and medicinal chemistry. Its robust and adaptable synthesis, combined with a proven spectrum of potent biological activities, establishes it as a valuable building block for developing next-generation therapeutics. The strategic placement of the methyl and amino groups provides distinct opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on leveraging this scaffold to generate novel derivatives targeting drug-resistant pathogens and exploring its potential in other therapeutic areas such as oncology and neurodegenerative diseases. This guide provides the foundational knowledge and practical protocols to facilitate and inspire such endeavors.
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